4-Methoxy-2-(methoxycarbonyl)pyridine-5-boronic acid pinacol ester
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Overview
Description
4-Methoxy-2-(methoxycarbonyl)pyridine-5-boronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is valued for its stability and reactivity, making it a versatile reagent in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-(methoxycarbonyl)pyridine-5-boronic acid pinacol ester typically involves the reaction of 4-methoxy-2-(methoxycarbonyl)pyridine with a boronic acid derivative in the presence of a base. The reaction is often carried out in an inert atmosphere to prevent oxidation. Common solvents used include tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-(methoxycarbonyl)pyridine-5-boronic acid pinacol ester undergoes various types of reactions, including:
Suzuki–Miyaura Coupling: This is the most common reaction, where the compound reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using acidic or basic conditions.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like THF or DMSO.
Protodeboronation: Acids (e.g., HCl) or bases (e.g., NaOH) in aqueous or organic solvents.
Major Products
Suzuki–Miyaura Coupling: Formation of biaryl compounds.
Protodeboronation: Formation of the corresponding pyridine derivative without the boronic ester group.
Scientific Research Applications
4-Methoxy-2-(methoxycarbonyl)pyridine-5-boronic acid pinacol ester is used in various scientific research applications:
Chemistry: As a reagent in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for drug development.
Biology: In the study of enzyme inhibitors and as a building block for bioactive compounds.
Medicine: Potential use in the development of new therapeutic agents.
Industry: Used in the production of advanced materials and polymers.
Mechanism of Action
The compound exerts its effects primarily through its ability to participate in Suzuki–Miyaura coupling reactions. The mechanism involves the formation of a palladium complex, followed by transmetalation and reductive elimination steps, leading to the formation of a new carbon-carbon bond. The boronic ester group plays a crucial role in stabilizing the intermediate species and facilitating the reaction.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxycarbonylphenylboronic acid
- 2-Methoxypyridine-5-boronic acid pinacol ester
Comparison
4-Methoxy-2-(methoxycarbonyl)pyridine-5-boronic acid pinacol ester is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and stability. Compared to similar compounds, it offers enhanced performance in Suzuki–Miyaura coupling reactions, making it a preferred choice for synthesizing complex organic molecules.
Properties
IUPAC Name |
methyl 4-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BNO5/c1-13(2)14(3,4)21-15(20-13)9-8-16-10(12(17)19-6)7-11(9)18-5/h7-8H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUOBYEOLACSZEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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